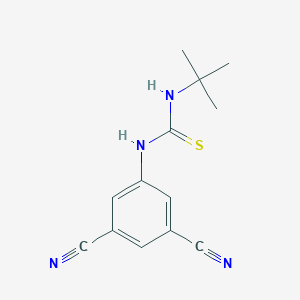
Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)- is a thiourea derivative characterized by the presence of a 3,5-dicyanophenyl group and a tert-butyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)-, the synthesis might involve the reaction of 3,5-dicyanophenyl isothiocyanate with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can mod
Propiedades
Número CAS |
185500-55-4 |
|---|---|
Fórmula molecular |
C13H14N4S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(3,5-dicyanophenyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-13(2,3)17-12(18)16-11-5-9(7-14)4-10(6-11)8-15/h4-6H,1-3H3,(H2,16,17,18) |
Clave InChI |
LQPXEDRSDWRQKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
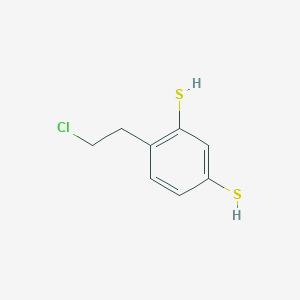
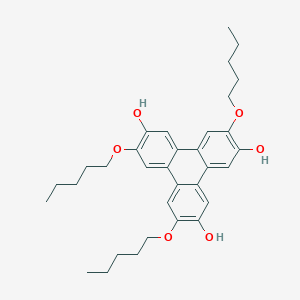
![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
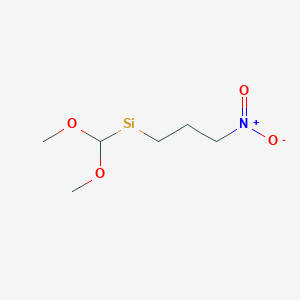
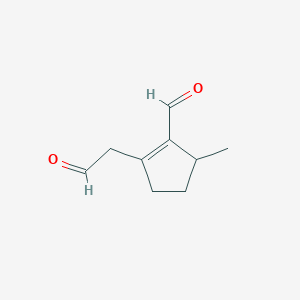
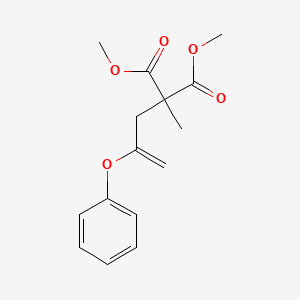
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
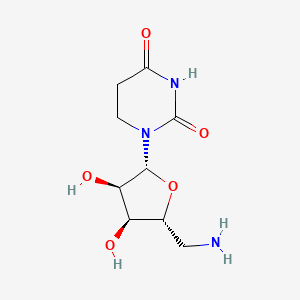
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)

